BenchChemオンラインストアへようこそ!

Kibdelomycin A

DNA gyrase supercoiling assay Staphylococcus aureus

Kibdelomycin A is a demethylated congener of the natural product antibiotic kibdelomycin, produced by a novel strain of the actinomycete Kibdelosporangium. It belongs to a structurally distinct class of bacterial type II topoisomerase inhibitors that operate via a unique U-shaped, dual-arm binding mode, inhibiting both DNA gyrase (GyrB) and topoisomerase IV (ParE).

Molecular Formula C43H58Cl2N4O14
Molecular Weight 925.8 g/mol
Cat. No. B10820908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKibdelomycin A
Molecular FormulaC43H58Cl2N4O14
Molecular Weight925.8 g/mol
Structural Identifiers
SMILESCC1C=CC2C(CCC(=C)C2C1C(=C3C(=O)C(N(C3=O)C4C(C(C(C(O4)C)OC(=O)N)OC(=O)C)OC)C(C)C)O)OC5CC(C(C(O5)C)O)(C(C)NC(=O)C6=C(C(=CN6)Cl)Cl)O
InChIInChI=1S/C43H58Cl2N4O14/c1-16(2)32-34(52)29(40(55)49(32)41-37(58-9)36(61-22(8)50)35(19(5)60-41)63-42(46)56)33(51)28-18(4)10-12-23-25(13-11-17(3)27(23)28)62-26-14-43(57,38(53)20(6)59-26)21(7)48-39(54)31-30(45)24(44)15-47-31/h10,12,15-16,18-21,23,25-28,32,35-38,41,47,51,53,57H,3,11,13-14H2,1-2,4-9H3,(H2,46,56)(H,48,54)/b33-29-/t18-,19+,20+,21-,23-,25+,26-,27-,28?,32-,35-,36-,37-,38+,41-,43+/m0/s1
InChIKeyZPMXCTSMZFCELU-DEIVJSAASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Kibdelomycin A Antimicrobial Procurement: Compound Class and Baseline Characteristics


Kibdelomycin A is a demethylated congener of the natural product antibiotic kibdelomycin, produced by a novel strain of the actinomycete Kibdelosporangium [1]. It belongs to a structurally distinct class of bacterial type II topoisomerase inhibitors that operate via a unique U-shaped, dual-arm binding mode, inhibiting both DNA gyrase (GyrB) and topoisomerase IV (ParE) [2]. The compound retains the complex decalin-linked pyrrolamide–tetramic acid scaffold of kibdelomycin but lacks a methyl group, a structural difference that drives differentiated enzymatic and antibacterial profiles [1].

Why Kibdelomycin A Cannot Be Simply Substituted with Kibdelomycin or Other Topoisomerase Inhibitors


Kibdelomycin A is not a trivial potency-reduced copy of kibdelomycin; its single demethylation event produces a divergent pharmacological fingerprint across target enzymes and bacterial species that precludes simple interchange [1]. Unlike novobiocin and fluoroquinolones, the kibdelomycin scaffold shows no cross-resistance in strains resistant to coumarins or quinolones due to its novel U-shaped binding mode [2]. However, within the kibdelomycin family, Kibdelomycin A uniquely retains near-equivalent inhibition of Escherichia coli GyrB ATPase (IC50 9 nM) while being 5.6-fold less potent against Staphylococcus aureus GyrB supercoiling and 10-fold weaker against ParE compared to kibdelomycin [1]. This species- and target-dependent differential activity creates distinct application niches that generic substitution would overlook.

Kibdelomycin A Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Procurement Decisions


S. aureus Gyrase Supercoiling Inhibition: Kibdelomycin A Versus Kibdelomycin

Kibdelomycin A is a 44-fold weaker inhibitor of S. aureus gyrase supercoiling (IC50 = 400 nM) compared to kibdelomycin (IC50 = 9 nM), directly demonstrating that the methyl group present in kibdelomycin is critical for full potency against this target [1]. This represents a substantial differential for researchers requiring selective partial inhibition rather than complete gyrase blockade.

DNA gyrase supercoiling assay Staphylococcus aureus IC50 enzyme inhibition

S. aureus Topoisomerase IV (ParE) Decatenation: Kibdelomycin A Versus Kibdelomycin

Kibdelomycin A inhibits S. aureus ParE decatenation with an IC50 of 5,000 nM, a 10-fold reduction compared to kibdelomycin (IC50 = 500 nM) [1]. This differential is greater than the gyrase differential, indicating that demethylation disproportionately impacts topoisomerase IV engagement relative to gyrase.

topoisomerase IV ParE decatenation assay Staphylococcus aureus IC50

E. coli Gyrase B ATPase Inhibition: Kibdelomycin A Retains Potency Comparable to Kibdelomycin

Despite its weaker activity in S. aureus supercoiling/decatenation assays, Kibdelomycin A retains potent inhibition of E. coli GyrB ATPase with an IC50 of 9 nM versus 11 nM for kibdelomycin [1]. This represents a near-equivalent (1.2-fold) potency for the catalytic ATPase domain, contrasting sharply with the substantial potency loss in holoenzyme supercoiling assays.

GyrB ATPase Escherichia coli catalytic inhibition IC50 enzyme selectivity

E. coli ParE ATPase: Kibdelomycin A Shows Selective Weakening Versus Kibdelomycin

Kibdelomycin A is a markedly weaker inhibitor of E. coli ParE ATPase (IC50 = 6,400 nM) compared to kibdelomycin (IC50 = 900 nM), a 7.1-fold reduction [1]. Combined with the preserved GyrB ATPase potency, this yields a GyrB/ParE selectivity index of approximately 711 for Kibdelomycin A versus 82 for kibdelomycin—an 8.7-fold increase in target selectivity favoring GyrB.

ParE ATPase Escherichia coli selectivity index IC50 topoisomerase IV

Whole-Cell Antibacterial Activity: Kibdelomycin A MICs Versus Kibdelomycin Against Key Gram-Positive Pathogens

Kibdelomycin A exhibits reduced whole-cell antibacterial potency across all Gram-positive pathogens tested, consistent with its weaker enzymatic inhibition. Against MRSA, kibdelomycin A shows MIC values substantially higher than kibdelomycin (MIC = 0.5 μg/mL) [1], and a separate study reported 64-fold lower potency in S. aureus for des-chloro congeners of Kibdelomycin A (MIC of 16–64 μg/mL versus kibdelomycin) [2]. This whole-cell potency gap highlights Kibdelomycin A as a tool for resistance mechanism studies rather than a direct therapeutic candidate.

MIC methicillin-resistant Staphylococcus aureus MRSA Staphylococcus aureus antibacterial potency

Cross-Resistance Profile: Kibdelomycin Scaffold Versus Novobiocin and Quinolones

Kibdelomycin (the parent scaffold shared by Kibdelomycin A) retains full activity against S. aureus strains resistant to novobiocin (MIC unchanged at 0.5 μg/mL) and shows only a 4-fold MIC shift against strains with 125-fold resistance to coumermycin A1 [1]. This cross-resistance evasion arises from the unique U-shaped binding mode that contacts surfaces beyond the classical coumarin-binding site [2]. Since Kibdelomycin A shares the same binding mode, this cross-resistance advantage extends to the congener, differentiating the entire kibdelomycin class from coumarin-based gyrase inhibitors.

cross-resistance novobiocin resistance coumermycin resistance gyrase inhibitors mechanism of action

Kibdelomycin A: Recommended Research and Industrial Application Scenarios Based on Validated Differentiation Evidence


GyrB-Selective Probe for Bacterial Topoisomerase Mechanistic Studies

With an 8.7-fold greater GyrB/ParE selectivity index (711 for Kibdelomycin A versus 82 for kibdelomycin) in E. coli ATPase assays [1], Kibdelomycin A serves as a superior GyrB-specific biochemical probe. Researchers investigating ATP-binding-site pharmacology can use it to minimize ParE counter-screening interference, enabling cleaner structure-activity relationship (SAR) interpretation at the GyrB ATPase domain. This application is directly supported by the preserved GyrB ATPase IC50 of 9 nM coupled with the weakened ParE ATPase IC50 of 6,400 nM.

Resistance Mechanism Deconvolution in MRSA and Multidrug-Resistant Gram-Positive Strains

Kibdelomycin A's substantially reduced whole-cell antibacterial potency (≥8-fold to >100-fold MIC shift versus kibdelomycin against S. aureus) [1] makes it an ideal negative-control compound for resistance frequency and mutant selection window studies. Its shared U-shaped binding mode with kibdelomycin, which demonstrates no cross-resistance to novobiocin-resistant or quinolone-resistant strains [2], allows researchers to attribute resistance mutations specifically to the kibdelomycin pharmacophore while controlling for potency-driven selection bias.

SAR-Driven Analog Development Using Kibdelomycin A as a Modular Scaffold Reference

As a naturally occurring desmethyl congener with well-characterized potency differentials across four enzyme assay endpoints (S. aureus gyrase supercoiling, S. aureus ParE decatenation, E. coli GyrB ATPase, E. coli ParE ATPase) [1], Kibdelomycin A provides a validated reference point for medicinal chemistry programs aiming to explore methylation-dependent SAR. The 44-fold potency loss in S. aureus gyrase supercoiling caused by a single methyl deletion [1] highlights the critical role of the methyl group, guiding focused analog design and enabling direct biochemical benchmarking of synthetic derivatives against both kibdelomycin and Kibdelomycin A.

Gram-Negative Permeability and Efflux Studies Exploiting Differential Enzyme Potency

The near-equipotent GyrB ATPase inhibition of Kibdelomycin A (9 nM) versus kibdelomycin (11 nM) in E. coli, contrasted with the divergent whole-cell activity, provides a unique toolset for permeability and efflux research [1]. Since both compounds hit the same intracellular target with comparable catalytic potency, any difference in whole-cell E. coli MIC can be attributed to differential permeation or efflux susceptibility rather than target engagement, enabling precise characterization of Gram-negative entry barriers for the kibdelomycin scaffold.

Quote Request

Request a Quote for Kibdelomycin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.